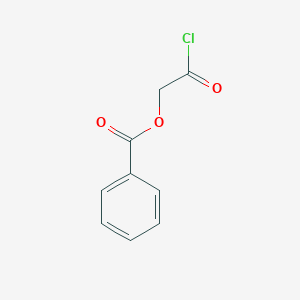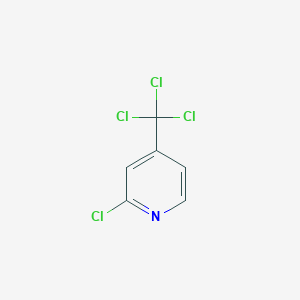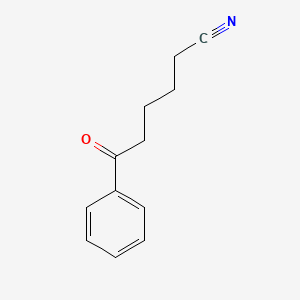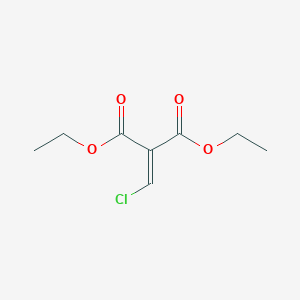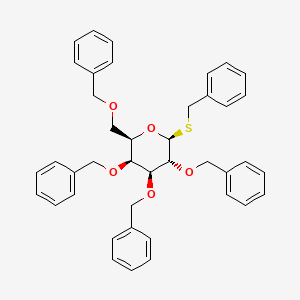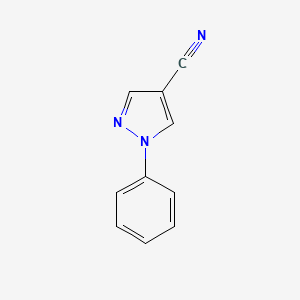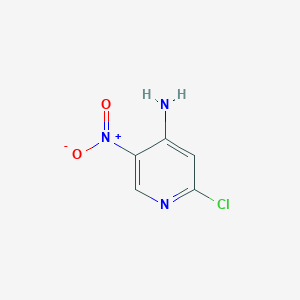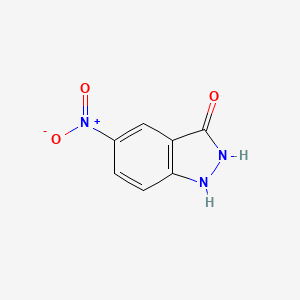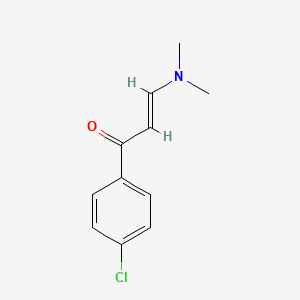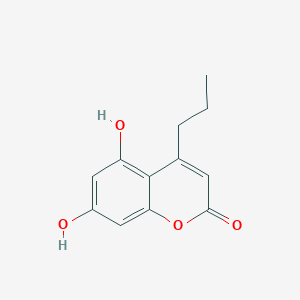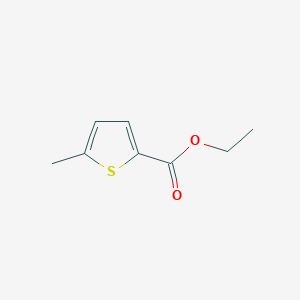
5-メチルチオフェン-2-カルボン酸エチル
概要
説明
Ethyl 5-methylthiophene-2-carboxylate: is a chemical compound with the molecular formula C8H10O2S . It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
科学的研究の応用
Chemistry: Ethyl 5-methylthiophene-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Thiophene derivatives, including ethyl 5-methylthiophene-2-carboxylate, are explored for their potential use in developing new drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the development of organic semiconductors and organic light-emitting diodes (OLEDs) .
作用機序
Target of Action
Ethyl 5-methylthiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Pharmacokinetics
The pharmacokinetic properties of Ethyl 5-methylthiophene-2-carboxylate are as follows :
These properties suggest that the compound has good bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties .
生化学分析
Biochemical Properties
Ethyl 5-methylthiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids . Additionally, ethyl 5-methylthiophene-2-carboxylate has been found to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine .
Cellular Effects
Ethyl 5-methylthiophene-2-carboxylate has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, ethyl 5-methylthiophene-2-carboxylate has been reported to alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of ethyl 5-methylthiophene-2-carboxylate involves its binding interactions with various biomolecules. This compound has been shown to bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing the levels of acetylcholine in the synaptic cleft . Additionally, ethyl 5-methylthiophene-2-carboxylate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methylthiophene-2-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that ethyl 5-methylthiophene-2-carboxylate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of ethyl 5-methylthiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, ethyl 5-methylthiophene-2-carboxylate can induce toxicity, leading to cellular damage and organ dysfunction . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
Ethyl 5-methylthiophene-2-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to form reactive intermediates, which can further interact with other biomolecules. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, ethyl 5-methylthiophene-2-carboxylate can influence the activity of metabolic enzymes, thereby altering the rates of specific biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing thiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea, followed by cyclization.
Industrial Production Methods: The industrial production of ethyl 5-methylthiophene-2-carboxylate typically involves large-scale application of the Gewald reaction due to its efficiency and high yield .
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 5-methylthiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
類似化合物との比較
- Ethyl 2-methylthiophene-3-carboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Comparison:
- Ethyl 5-methylthiophene-2-carboxylate has a unique substitution pattern on the thiophene ring, which can influence its reactivity and biological activity .
- Ethyl 2-methylthiophene-3-carboxylate has a different position of the carboxylate group, which can affect its chemical properties and applications .
- 2-Butylthiophene and 2-Octylthiophene are used in different contexts, such as the synthesis of anticancer and anti-atherosclerotic agents .
Ethyl 5-methylthiophene-2-carboxylate stands out due to its specific substitution pattern, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
ethyl 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXZOVWQCSRKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452062 | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-81-5 | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

